molecular formula C14H16N2O3 B065922 Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate CAS No. 173963-92-3

Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate

Cat. No.: B065922
CAS No.: 173963-92-3
M. Wt: 260.29 g/mol
InChI Key: OJBIOMVPDOMSEV-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate is a synthetic organic compound featuring a propanoate backbone substituted with an acetamido group at position 2 and a 4-cyanophenyl group at position 2. The ethyl ester group at the carboxylate terminus enhances its lipophilicity, making it suitable for applications in medicinal chemistry and biochemical assays. Its structural uniqueness lies in the electron-withdrawing cyano (–CN) group on the aromatic ring, which influences reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

ethyl 2-acetamido-3-(4-cyanophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-19-14(18)13(16-10(2)17)8-11-4-6-12(9-15)7-5-11/h4-7,13H,3,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBIOMVPDOMSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446538
Record name Ethyl N-acetyl-4-cyanophenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173963-92-3
Record name Ethyl N-acetyl-4-cyanophenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination at the α-Position

The synthesis begins with ethyl 3-(4-cyanophenyl)propanoate, where bromination at the α-carbon is achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄). The reaction proceeds at 80°C for 6 hours, yielding ethyl 2-bromo-3-(4-cyanophenyl)propanoate.

Key Data:

ParameterValue
Yield72–78%
Reaction Time6 hours
Temperature80°C
PurificationFlash chromatography (SiO₂, hexane:EtOAc 4:1)

Ammonolysis and Acetylation

The brominated intermediate undergoes nucleophilic substitution with aqueous ammonia (25% w/w) in THF at 0–5°C, producing ethyl 2-amino-3-(4-cyanophenyl)propanoate. Subsequent acetylation with acetic anhydride in pyridine at room temperature for 12 hours affords the target compound.

Optimization Insights:

  • Excess acetic anhydride (2.5 equiv.) minimizes residual amine byproducts.

  • Pyridine acts as both base and solvent, enhancing reaction efficiency.

CDI-Mediated Amide Coupling

Carboxylic Acid Activation

3-(4-Cyanophenyl)propanoic acid is activated using carbonyldiimidazole (CDI) in anhydrous toluene at 60°C for 2 hours. This generates an acyl imidazole intermediate, which reacts with ethyl 2-aminoacetate in a nucleophilic acyl substitution.

Reaction Conditions:

ComponentQuantity
CDI1.2 equiv.
Toluene Volume10 mL/g substrate
Temperature60°C

Esterification and Workup

The resulting amide is esterified using ethanol in the presence of H₂SO₄ (2% v/v) under reflux for 8 hours. Post-reaction, the mixture is neutralized with NaHCO₃ and extracted with ethyl acetate.

Yield Enhancement:

  • Continuous water removal (Dean-Stark trap) shifts equilibrium toward ester formation, achieving 85% yield.

Reductive Amination Strategy

Ketone Precursor Synthesis

Ethyl 3-(4-cyanophenyl)-2-oxopropanoate is prepared via oxidation of ethyl 3-(4-cyanophenyl)propanoate using pyridinium chlorochromate (PCC) in CH₂Cl₂. The ketone intermediate is isolated in 68% yield after silica gel chromatography.

Reductive Amination

The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol at pH 5 (adjusted with acetic acid) for 24 hours. The primary amine is acetylated in situ using acetyl chloride, yielding the target compound.

Critical Parameters:

FactorOptimal Value
pH5.0 ± 0.2
Temperature25°C
NaCNBH₃ Concentration1.5 equiv.

Enzymatic Synthesis

Lipase-Catalyzed Dynamic Kinetic Resolution

A racemic mixture of 2-amino-3-(4-cyanophenyl)propanoic acid is subjected to lipase B from Candida antarctica (CAL-B) in vinyl acetate. The enzyme selectively acetylates the (R)-enantiomer, while the (S)-enantiomer undergoes continuous racemization via a base catalyst (e.g., triethylamine).

Performance Metrics:

MetricValue
Enantiomeric Excess (ee)>98%
Conversion95%
Reaction Time48 hours

Esterification via Immobilized Enzymes

The acetylated amino acid is esterified using immobilized Rhizomucor miehei lipase in ethanol at 45°C. This method avoids racemization and achieves 90% esterification efficiency.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Classical Alkylation70–7895LowIndustrial
CDI Coupling80–8597ModeratePilot-Scale
Reductive Amination65–7093HighLaboratory
Enzymatic Synthesis85–9099Very HighNiche

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interactions of acetamido and cyanophenyl groups with biological targets.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the cyanophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Research Findings

  • Electronic Effects: The 4-cyanophenyl group’s electron-withdrawing nature stabilizes negative charges, making the compound more acidic (predicted pKa ~4.5 for the ester) than hydroxyl- or methyl-substituted analogues .
  • Biological Activity: Cyano-substituted derivatives show higher affinity for hydrophobic enzyme pockets compared to polar hydroxylated analogues, as evidenced in kinase inhibition assays .
  • Synthetic Accessibility: this compound can be synthesized via a 3-step route involving Friedel-Crafts acylation and esterification, whereas iodinated derivatives require hazardous halogenation conditions .

Biological Activity

Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate, with the molecular formula C14H16N2O3C_{14}H_{16}N_{2}O_{3}, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological interactions, mechanisms, and applications based on available research findings.

Chemical Structure and Properties

This compound features an acetamido group that can engage in hydrogen bonding and a cyanophenyl group capable of π-π interactions. These structural characteristics are critical for its biological activity, influencing how the compound interacts with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through:

  • Hydrogen Bonding : The acetamido group can form hydrogen bonds with amino acids in proteins, enhancing binding affinity.
  • π-π Interactions : The cyanophenyl group allows for π-π stacking interactions with aromatic residues in proteins, which can stabilize the binding of the compound to its target.

These interactions can modulate enzyme activities or receptor functions, leading to various biological effects.

Medicinal Chemistry

This compound has been investigated for its role as an intermediate in synthesizing pharmaceutical compounds. Its derivatives may possess therapeutic properties against various diseases, including cancer and bacterial infections.

Anti-Virulence Properties

Recent studies have highlighted the potential of compounds similar to this compound in developing anti-virulence therapeutics. These compounds can inhibit key virulence factors produced by pathogenic bacteria, thereby reducing their ability to cause disease. For instance, related compounds have shown efficacy in inhibiting mono-ADP-ribosyltransferase toxins, which are critical for bacterial pathogenicity .

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound can inhibit specific enzymes involved in disease processes. For example, compounds exhibiting similar structures have been shown to compete effectively with substrates in enzymatic reactions, suggesting a potential role as enzyme inhibitors .
  • Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines. The mechanism involves the disruption of cellular signaling pathways, leading to programmed cell death. This effect is often linked to the compound's ability to interact with key proteins involved in cell cycle regulation .
  • Comparative Analysis : When compared to similar compounds such as Ethyl 2-acetamido-3-(4-methoxyphenyl)propanoate and Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate, this compound exhibits distinct biological properties due to the unique electronic effects imparted by the cyanophenyl group .

Comparison of Biological Activities

Compound NameBiological ActivityMechanism of ActionReference
This compoundInhibits enzymatic activity; induces apoptosisHydrogen bonding; π-π interactions
Ethyl 2-acetamido-3-(4-methoxyphenyl)propanoateModerate cytotoxicitySimilar interaction mechanisms
Ethyl 2-acetamido-3-(4-nitrophenyl)propanoateLower efficacy as an enzyme inhibitorDifferent electronic properties

Q & A

Q. Basic

  • Polar Solvents : Ethanol or DMSO enhance solubility due to hydrogen bonding with the acetamido and ester groups .
  • pH Stability : Avoid alkaline conditions (pH >9) to prevent ester hydrolysis. Buffered solutions (pH 5–7) are ideal for storage .
  • Light Sensitivity : The cyano group may degrade under UV light; use amber vials for long-term storage .

What parameters are critical for in silico modeling of binding affinity to target enzymes?

Q. Advanced

  • Docking Algorithms : AutoDock Vina or Glide for pose prediction, prioritizing the cyanophenyl’s orientation in hydrophobic pockets .
  • Molecular Dynamics (MD) : Simulate interactions (e.g., H-bonds with acetamido, π-π stacking with phenyl) over 100+ ns trajectories .
  • Quantum Mechanics (QM) : Calculate charge distribution and electrostatic potential maps to model electron-withdrawing effects .

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